REACTION_SMILES
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[Br:1][c:2]1[n:3][cH:4][c:5]([F:8])[cH:6][cH:7]1.[CH2:9]([CH3:10])[O:11][C:12]([Sn:13]([CH2:14][CH2:15][CH2:16][CH3:17])([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:22][CH2:23][CH2:24][CH3:25])=[CH2:26].[CH3:33][C:34]#[N:35].[ClH:27].[Cu:36][I:37].[Na+:32].[O-:28][C:29]([OH:30])=[O:31]>>[c:2]1([C:9]([CH3:10])=[O:11])[n:3][cH:4][c:5]([F:8])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(Br)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(OCC)[Sn](CCCC)(CCCC)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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[Cu]I
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Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cu]I
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Type
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product
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Smiles
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CC(=O)c1ccc(F)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |